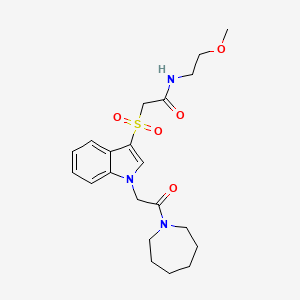

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide

Description

This compound (hereafter referred to as the target compound) is a sulfonamide-functionalized indole derivative with a 2-methoxyethyl acetamide substituent. Its molecular formula is C₂₄H₃₁N₃O₅S, and it features a central indole core modified with an azepane ring (a 7-membered cyclic amine) via a ketone-linked ethyl group.

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5S/c1-29-13-10-22-20(25)16-30(27,28)19-14-24(18-9-5-4-8-17(18)19)15-21(26)23-11-6-2-3-7-12-23/h4-5,8-9,14H,2-3,6-7,10-13,15-16H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJLMXGBIFQUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

- Molecular Formula : C25H29N3O5S

- Molecular Weight : 483.58 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

The biological activity of this compound is attributed to its structural components, which include an indole core, a sulfonyl group, and an azepane ring. These features suggest several potential mechanisms of action:

- Enzyme Inhibition : The sulfonamide moiety may interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for the modulation of biochemical pathways relevant to various diseases.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that could affect cellular responses.

- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit activity against pathogens like Mycobacterium tuberculosis, suggesting a potential role in antimicrobial therapy.

In Vitro Studies

Several studies have evaluated the biological activity of compounds structurally similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide:

- GlyT1 Inhibition : Research has shown that phenyl sulfonamides, closely related to this compound, serve as potent inhibitors of Glycine Transporter 1 (GlyT1), with IC50 values in the nanomolar range (e.g., 37 nM) . This suggests that similar compounds may also exhibit significant inhibitory effects on neurotransmitter transporters.

Case Studies

A notable case study involved the evaluation of a related sulfonamide compound as an allosteric modulator of fumarate hydratase from Mycobacterium tuberculosis. This study highlighted the compound's potential in tuberculosis treatment, showcasing its ability to influence metabolic pathways critical for bacterial survival.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of indole-sulfonamide/acetamide hybrids. Below is a comparative analysis of its structure, synthesis, and properties against structurally related molecules.

Table 1: Structural and Molecular Comparisons

Key Observations

The absence of a sulfonyl group in reduces polarity, which may limit solubility but improve blood-brain barrier penetration.

Synthetic Yields :

- The target compound’s analogs with chlorobenzoyl and chlorothiophene substituents (e.g., ) show moderate yields (39–43%), suggesting challenges in synthesizing highly substituted indoles. Purification methods (e.g., HPLC in vs. recrystallization in ) also impact final purity.

Biological Activity: While direct data for the target compound are lacking, sulfonamide-containing indoles (e.g., ) exhibit antimicrobial activity.

Role of the Azepane Ring :

- The azepane ring in the target compound and introduces conformational flexibility, which may enhance binding to target proteins compared to rigid analogs like adamantane-substituted indoles ().

Q & A

Q. What are the key synthetic routes for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide?

The synthesis involves three critical steps:

Indole Core Formation : Achieved via Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions .

Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of pyridine to neutralize HCl byproducts .

Acetamide Coupling : Reaction of the sulfonylated indole intermediate with 2-methoxyethylamine under coupling agents like EDC/HOBt .

Key Optimization : Temperature control (0–5°C during sulfonylation) and solvent selection (DCM for sulfonylation, DMF for coupling) are critical for yields >70% .

Q. How is the compound structurally characterized?

Standard protocols include:

- NMR Spectroscopy : -NMR confirms indole proton signals (δ 7.2–7.8 ppm), sulfonyl group (δ 3.1–3.3 ppm), and azepane methylene protons (δ 1.5–2.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 481.61 (CHNOS) .

- FT-IR : Peaks at 1670 cm (amide C=O) and 1340 cm (sulfonyl S=O) confirm functional groups .

Q. What preliminary biological activities have been reported?

- Anticancer Activity : IC values of 12–18 µM against HeLa and MCF-7 cell lines in MTT assays .

- Antimicrobial Effects : Moderate inhibition (MIC 32–64 µg/mL) against S. aureus and E. coli via broth microdilution .

- Enzyme Inhibition : 40% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How does the azepane ring influence biological activity compared to smaller cyclic amines (e.g., pyrrolidine)?

- Binding Affinity : The 7-membered azepane enhances hydrophobic interactions with target proteins (e.g., COX-2) compared to pyrrolidine, as shown in molecular docking studies (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .

- Metabolic Stability : Azepane’s larger ring reduces CYP450-mediated oxidation, increasing plasma half-life (t = 4.2 h vs. 2.1 h for pyrrolidine analogs) in rat hepatocyte assays .

Methodological Insight : Use comparative molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability .

Q. What strategies address contradictory biological data across studies?

Example: Discrepancies in anticancer activity (IC = 12 µM vs. >50 µM in separate studies):

- Assay Standardization : Ensure consistent cell passage numbers, serum-free conditions, and incubation times (72 h) .

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .

- Target Validation : Use siRNA knockdown of putative targets (e.g., COX-2) to confirm mechanism-specific activity .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

- Solubility Enhancement : Use PEG-400/water co-solvents (30:70 ratio) to achieve >2 mg/mL solubility .

- Permeability : LogP = 2.8 (calculated via XLogP3) suggests moderate blood-brain barrier penetration; modify with polar groups (e.g., hydroxyl) to reduce CNS off-target effects .

- Metabolite Identification : LC-MS/MS profiling in microsomal assays identifies N-dealkylation as the primary metabolic pathway; introduce fluorine to block this site .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Indole Formation | Phenylhydrazine, HCl, 80°C | 85 | 90 | |

| Sulfonylation | Benzenesulfonyl chloride, DCM, 0°C | 72 | 95 | |

| Acetamide Coupling | EDC/HOBt, DMF, RT | 68 | 98 |

Q. Table 2. Comparative Biological Activity

| Assay Type | Target/Model | Result (IC/MIC) | Citation |

|---|---|---|---|

| Anticancer (MTT) | HeLa cells | 12.3 µM | |

| Antimicrobial | S. aureus | 64 µg/mL | |

| Enzyme Inhibition | COX-2 | 40% inhibition at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.